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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

Welcome to the Technical Support Center. This guide is designed for researchers, scientists,

and drug development professionals to address the challenges of spectral overlap when using

the popular fluorophore AF 555 in multicolor fluorescence experiments. Here, you will find

troubleshooting advice, frequently asked questions, detailed experimental protocols, and

quantitative data to help you design and execute successful experiments.

Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission

spectrum of one fluorophore extends into the detection channel of another.[1][2] This can lead

to false-positive signals, inaccurate quantification of fluorescence intensity, and

misinterpretation of colocalization data.[3]

Q2: Which common fluorophores have significant spectral overlap with AF 555?

AF 555 (Alexa Fluor™ 555) has an excitation peak around 555 nm and an emission peak at

approximately 565 nm.[4] It shares considerable spectral similarity with several other

fluorophores, including:

Cy®3: The spectra of AF 555 and Cy3 are nearly identical.[5]

TRITC (Tetramethylrhodamine)[4]
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iFluor® 555[4]

PE (Phycoerythrin): While PE is often excited by a 488 nm or 561 nm laser, its broad

emission can overlap with the AF 555 channel.[6][7]

mCherry: This red fluorescent protein has an emission spectrum that can partially overlap

with that of AF 555.

Q3: What are the primary methods to correct for spectral overlap?

The two main techniques for correcting spectral overlap are:

Fluorescence Compensation: A mathematical correction used primarily in flow cytometry to

subtract the spectral spillover from one fluorophore into another's detector.[2]

Spectral Unmixing: A computational method used in fluorescence microscopy to separate the

individual emission spectra of multiple fluorophores from a composite signal.[8]

Q4: How can I minimize spectral overlap during experimental design?

Fluorophore Selection: Choose fluorophores with the largest possible separation between

their emission spectra.[9] Online spectra viewers are excellent tools for this purpose.[10]

Filter Selection: Use narrow bandpass filters to specifically detect the peak emission of each

fluorophore and minimize the collection of off-target signals.

Instrument Configuration: Optimize the laser lines and detector settings on your microscope

or flow cytometer to selectively excite and detect each fluorophore.[3] For example, using a

561 nm laser for PE can help reduce its excitation by the 488 nm laser, which might also

excite a green fluorophore in your panel.[6]

Data Presentation: Spectral Properties of AF 555
and Overlapping Fluorophores
The following table summarizes the key spectral properties of AF 555 and other commonly

used fluorophores that may exhibit spectral overlap. Brightness is calculated as the product of
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the molar extinction coefficient and the quantum yield, providing a practical measure of a

fluorophore's performance.

Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Quantum
Yield (Φ)

Relative
Brightness
(ε × Φ)

AF 555 ~555 ~565 ~150,000 ~0.10 15,000

Cy3 ~550 ~570 ~150,000 ~0.15 22,500

TRITC ~550 ~573 ~95,000 ~0.24 22,800

PE (R-

Phycoerythrin

)

~496, ~566 ~578 1,960,000 ~0.82 1,607,200

mCherry ~587 ~610 ~72,000 ~0.22 15,840

AF 546 ~556 ~573 >80,000 - -

AF 568 ~578 ~603 >80,000 0.69 >55,200

FITC ~495 ~517 ~75,000 ~0.92 69,000

AF 488 ~496 ~519 ~71,000 ~0.92 65,320

Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.

Brightness values are for comparative purposes.

Experimental Protocols
Protocol 1: Fluorescence Compensation in Multicolor
Flow Cytometry
This protocol outlines the general steps for performing fluorescence compensation. Always

refer to your specific instrument and software manuals for detailed instructions.

Prepare Single-Stain Controls: For each fluorophore in your experiment, prepare a separate

sample of cells or compensation beads stained with only that single fluorophore. You will
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also need an unstained sample to set the baseline fluorescence.[11]

Instrument Setup:

Perform daily quality control on your flow cytometer using standardized beads.

Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC)

voltages to properly visualize your cell population of interest.

Adjust the fluorescence detector voltages (gains) so that the autofluorescence of the

unstained population is on scale.[12]

Acquire Single-Stain Controls:

Run each single-stain control and ensure that the positive signal is on scale and is at least

as bright as what you expect in your fully stained samples.[11]

Calculate the Compensation Matrix:

Using your flow cytometry software's automated compensation setup, gate on the positive

and negative populations for each single-stain control. The software will then calculate the

percentage of signal from each fluorophore that is detected in other channels (spillover)

and generate a compensation matrix.[2]

Apply and Verify Compensation:

Apply the calculated compensation matrix to your multicolor samples.

Visually inspect the compensated data. The median fluorescence intensity of the negative

population should be the same as the median of the positive population in the spillover

channel.[11] Properly compensated data should show distinct populations without

"smiling" or "frowning" artifacts.

Protocol 2: Spectral Unmixing in Confocal Microscopy
This protocol provides a general workflow for spectral unmixing. Specific steps will vary

depending on the microscope and software (e.g., Zeiss ZEN, Leica LAS X, Nikon NIS-

Elements).
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Prepare Single-Stain Reference Samples: Prepare separate samples, each stained with only

one of the fluorophores used in your experiment. An unstained sample should also be

prepared to record the autofluorescence spectrum.[13]

Acquire Reference Spectra (Lambda Stacks):

For each single-stain sample and the unstained sample, acquire a "lambda stack." This is

a series of images taken at different emission wavelengths across the spectral range of

interest.[14]

From these lambda stacks, the software will generate a reference emission spectrum for

each fluorophore and for autofluorescence.[13]

Acquire Experimental Image Data:

Using the same imaging settings as for the reference spectra, acquire a lambda stack of

your multi-labeled experimental sample.[13]

Perform Linear Unmixing:

In the analysis software, open the linear unmixing function.

Provide the software with the reference spectra you acquired.

The software will then apply a linear unmixing algorithm to the lambda stack of your

experimental sample. This algorithm calculates the contribution of each fluorophore to the

signal in every pixel, effectively separating the overlapping spectra.[8] The output will be a

set of images, each representing the signal from a single fluorophore.

Mandatory Visualization
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Caption: Conceptual diagram of spectral overlap where emission from Fluorophore A bleeds

into Detector 2.
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Caption: A streamlined workflow for troubleshooting and correcting spectral overlap in

fluorescence experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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